Copper (II) Trifluoroacetate Copper (II) Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 123333-88-0
VCID: VC20887020
InChI: InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2
SMILES: C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2]
Molecular Formula: C2H3CuF3O3
Molecular Weight: 195.58 g/mol

Copper (II) Trifluoroacetate

CAS No.: 123333-88-0

Cat. No.: VC20887020

Molecular Formula: C2H3CuF3O3

Molecular Weight: 195.58 g/mol

* For research use only. Not for human or veterinary use.

Copper (II) Trifluoroacetate - 123333-88-0

Specification

CAS No. 123333-88-0
Molecular Formula C2H3CuF3O3
Molecular Weight 195.58 g/mol
IUPAC Name copper;2,2,2-trifluoroacetic acid;hydrate
Standard InChI InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2
Standard InChI Key AKQGQKFVDGRGJP-UHFFFAOYSA-N
SMILES C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2]
Canonical SMILES C(=O)(C(F)(F)F)O.O.[Cu]

Introduction

PropertyValueReference
Chemical FormulaCu(CF₃COO)₂ or C₄F₆CuO₄
Molecular Weight309.61 g/mol
CAS Number123333-88-0
Physical StateSolid
AppearanceBlue crystalline solid
OdorOdorless
Thermal BehaviorWater loss at 108°C and 173°C; Decomposition at 220°C
SolubilitySoluble in alcohol; Slightly soluble in ether and glycerol
Hazard ClassificationSkin irritant; Eye irritant; Respiratory irritant

Structural Properties

Crystallographic Data

X-ray crystallography studies have revealed detailed structural information about various forms of Copper(II) trifluoroacetate, particularly its tetranuclear complexes with quinoline. These studies provide valuable insights into the coordination geometry and packing arrangements of these compounds, contributing to our understanding of their physical and chemical properties.

Table 2: Crystallographic Data for Tetranuclear Quinoline Adducts of Copper(II) Trifluoroacetate

ComplexCrystal SystemSpace GroupUnit Cell ParametersReference
Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆OrthorhombicPbcaa = 15.278(3) Å, b = 23.227(5) Å, c = 34.895(7) Å
Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈MonoclinicP2/ca = 21.933(4) Å, b = 11.176(2) Å, c = 23.927(5) Å, β = 97.41(3)°
[Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻(quinH⁺)₂MonoclinicNot specifieda = 21.933(4) Å, b = 11.176(2) Å, c = 23.927(5) Å, β = 97.41(3)°

Formation of Adducts

Copper(II) trifluoroacetate readily forms adducts with a variety of Lewis bases, such as ammonia, water, dioxane, and quinoline . In these adducts, the Lewis bases bind to the axial positions of the copper atom, completing its coordination sphere . This adduct formation capability is a crucial aspect of the compound's coordination chemistry and contributes to its diverse structural arrangements and properties.

Preparation Methods

Synthesis Routes

Several synthetic routes exist for preparing Copper(II) trifluoroacetate, all involving the reaction of trifluoroacetic acid with various copper-containing starting materials:

  • Reaction with Copper Oxide: Trifluoroacetic acid reacts with copper oxide to form Copper(II) trifluoroacetate .

  • Reaction with Copper Hydroxide: The reaction between trifluoroacetic acid and copper hydroxide produces the desired compound .

  • Reaction with Basic Copper Carbonate: Trifluoroacetic acid reacts with basic copper carbonate to yield Copper(II) trifluoroacetate .

These synthetic approaches provide flexibility in preparing the compound based on available starting materials and desired purity levels.

Purification Techniques

The purification of Copper(II) trifluoroacetate often involves manipulation of its hydration state. A common technique involves converting the hydrate form to an acetone adduct, followed by acetone removal under reduced pressure to obtain the anhydrous material . This process allows for the preparation of high-purity samples suitable for research and specialized applications. Additional purification techniques may involve recrystallization from appropriate solvents to remove impurities.

Chemical Reactivity

Reactions with Lewis Bases

As mentioned earlier, Copper(II) trifluoroacetate readily forms adducts with Lewis bases, with the bases binding to the axial positions of the copper atom . This reactivity with Lewis bases is an essential aspect of the compound's coordination chemistry and influences its physical properties, including color, solubility, and magnetic behavior. Understanding these interactions is crucial for predicting and controlling the compound's behavior in various applications.

Complex Formation

Copper(II) trifluoroacetate forms various complexes with distinctive structures and properties:

  • Dimeric complexes such as [Cu(CF₃COO)₂·CH₃CN]₂ and [Cu(CF₃COO)₂·(quin)]₂ .

  • Tetranuclear complexes with μ₄-oxo bridges, including Cu₄O(CF₃COO)₆(quin)₄ .

  • Blue complexes with hydroxo bridges, such as [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻ .

These complexes exhibit diverse magnetic properties, ranging from ferromagnetic to antiferromagnetic behavior, which have been studied using high-field electron paramagnetic resonance (EPR) spectroscopy .

Thermal Decomposition

When heated to 300-350°C in an ammonia atmosphere, Copper(II) trifluoroacetate undergoes thermal decomposition to form copper nitride (Cu₃N), a semiconductor with a bandgap of 1.48 eV. This thermal decomposition process is significant in materials science, particularly for preparing copper-containing semiconductor materials. The controlled decomposition under specific conditions allows for the synthesis of materials with desired properties for various applications.

Applications

Catalytic Applications

Copper(II) trifluoroacetate serves as an effective Lewis acid catalyst in various organic synthesis reactions:

  • Biginelli Reaction: It catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, achieving high yields (80-95%) and reduced reaction times compared to traditional methods.

  • Synthesis of 2,4,5-Triarylimidazoles: It catalyzes the one-pot condensation of benzil, aldehydes, and ammonium acetate under solvent-free conditions, offering excellent yields and environmentally benign milder reaction conditions . The catalyst also exhibits reusable activity in this application, enhancing its practical utility .

Table 3: Catalytic Performance of Copper(II) Trifluoroacetate in Organic Synthesis

Reaction TypeConditionsAdvantagesReference
Biginelli ReactionSolvent-freeHigh yields (80-95%); Reduced reaction times
2,4,5-Triarylimidazole SynthesisOne-pot condensation; Solvent-freeExcellent yields; Environmentally benign; Catalyst reusability

Materials Science

The thermal decomposition of Copper(II) trifluoroacetate in an ammonia atmosphere produces copper nitride (Cu₃N), a semiconductor material with potential applications in electronics and optoelectronics. This property makes the compound valuable in materials science research and development, particularly in the preparation of advanced functional materials with specific electronic properties.

Medicinal Applications

Copper(II) trifluoroacetate has been reported to exhibit anticancer and antioxidant properties. While the exact mechanisms of these biological activities require further investigation, they suggest potential applications in medicinal chemistry and drug development. The exploration of these properties could lead to the development of novel therapeutic agents based on copper complexes.

Magnetic Properties

Binuclear Complexes

Binuclear complexes of Copper(II) trifluoroacetate, such as [Cu(CF₃COO)₂·CH₃CN]₂ and [Cu(CF₃COO)₂·(quin)]₂, have been studied using single-crystal high-field EPR spectra . These studies have revealed a negative sign of the zero-field splitting parameter D, confirming results previously observed for non-halogenated dimeric copper carboxylates . The magnetic properties of these binuclear complexes provide valuable insights into the electronic structure and magnetic interactions in copper-based systems.

Tetranuclear Complexes

Tetranuclear complexes of Copper(II) trifluoroacetate exhibit diverse magnetic behaviors that depend on their specific structural features:

Table 4: Magnetic Properties of Copper(II) Trifluoroacetate Complexes

ComplexStructural FeatureMagnetic BehaviorReference
Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆μ₄-oxo bridge (green complex)Ferromagnetic
Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈μ₄-oxo bridge (green complex)Ferromagnetic
[Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻(quinH⁺)₂Hydroxo bridges (blue complex)Antiferromagnetic
Tetranuclear product from μ₄-oxo tetramers in humid airNot specified (blue complex)Antiferromagnetic

EPR Studies

High-field Electron Paramagnetic Resonance (EPR) spectra have been instrumental in determining the spin Hamiltonian parameters for the spin quintet state (S = 2) in ferromagnetic complexes of Copper(II) trifluoroacetate . These studies have facilitated accurate interpretation of magnetic susceptibility data and provided valuable insights into the magnetic interactions in these complexes. "Broken symmetry" Density Functional Theory (DFT) calculations have been performed to estimate the exchange integrals in tetranuclear complexes, showing surprisingly good agreement with experimental results .

Recent Research Developments

Synthetic Applications

Recent research has explored the use of Copper(II) trifluoroacetate as a catalyst in various organic synthesis reactions. The one-pot synthesis of 2,4,5-triarylimidazoles using this compound as a catalyst has demonstrated excellent yields and environmentally friendly conditions . This approach represents a significant advancement in green chemistry, providing a more sustainable method for synthesizing these important heterocyclic compounds.

Novel Complex Structures

Studies on tetranuclear quinoline adducts of Copper(II) trifluoroacetate have revealed interesting structural features and magnetic properties . The X-ray structures of three previously unknown tetranuclear quinoline adducts have been determined, providing insights into their structure-property relationships . These findings contribute to our understanding of the diverse structural arrangements possible with Copper(II) trifluoroacetate and their influence on the compound's properties.

Spectroscopic Studies

High-field EPR spectroscopy combined with magnetic susceptibility measurements has been employed to investigate the magnetic properties of binuclear and tetranuclear complexes of Copper(II) trifluoroacetate . These studies have contributed to a better understanding of the electronic structure and magnetic interactions in these complexes. The combination of experimental techniques with computational methods, such as "broken symmetry" DFT calculations, has provided a more comprehensive understanding of the magnetic behavior of these systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator